![molecular formula C14H8INO2 B11794753 2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11794753.png)
2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde is an organic compound that belongs to the class of benzo[d]oxazoles. This compound is characterized by the presence of an iodophenyl group attached to the benzo[d]oxazole ring, which is further substituted with a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde typically involves the following steps:
Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as o-aminophenol and carboxylic acids or their derivatives.
Introduction of the Iodophenyl Group: The iodination of the phenyl ring can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-(3-Iodophenyl)benzo[d]oxazole-5-carboxylic acid.
Reduction: 2-(3-Iodophenyl)benzo[d]oxazole-5-methanol.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
科学研究应用
2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodophenyl group can enhance its binding affinity to certain targets, while the carbaldehyde group can form covalent bonds with nucleophilic residues in proteins.
相似化合物的比较
Similar Compounds
2-(3-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of iodine.
2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde: Similar structure but with a methoxy group instead of iodine.
2-(3-Nitrophenyl)benzo[d]oxazole-5-carbaldehyde: Similar structure but with a nitro group instead of iodine.
Uniqueness
2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the iodine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.
属性
分子式 |
C14H8INO2 |
|---|---|
分子量 |
349.12 g/mol |
IUPAC 名称 |
2-(3-iodophenyl)-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C14H8INO2/c15-11-3-1-2-10(7-11)14-16-12-6-9(8-17)4-5-13(12)18-14/h1-8H |
InChI 键 |
MWZPQJABQDNCMI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


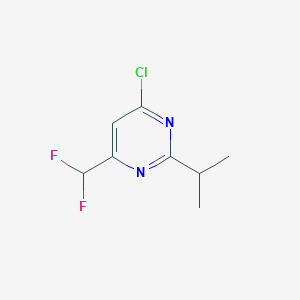


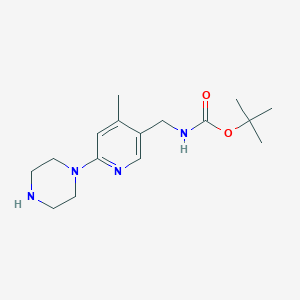
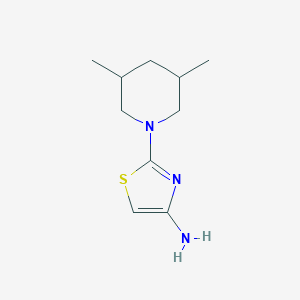

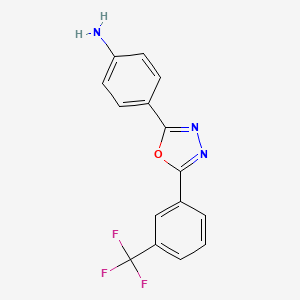

![5-Ethyl-2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794731.png)
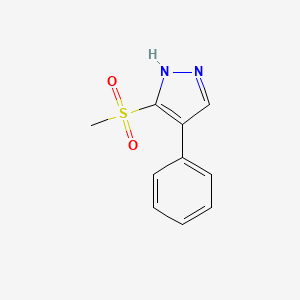
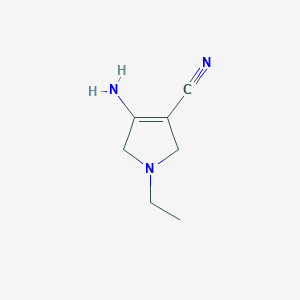
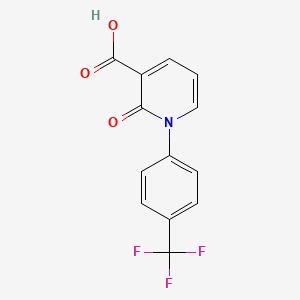
![3-Chloro-1-ethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11794759.png)

